Diphenhydramine citrate is a salt form of Diphenhydramine, an antihistamine commonly used in scientific research. It is classified as an ethanolamine derivative and acts as an inverse agonist at the histamine H1 receptor. [] In research settings, Diphenhydramine citrate is primarily used as a model compound for studying various chemical and physical phenomena.
Diphenhydramine citrate is derived from diphenhydramine, which can be synthesized from benzhydrol and dimethylaminoethanol in the presence of an acid catalyst. The citrate salt form enhances its solubility and bioavailability compared to other forms like diphenhydramine hydrochloride. The chemical classification of diphenhydramine citrate includes:
The synthesis of diphenhydramine citrate involves several methods, with one common approach being the reaction between benzhydrol and dimethylaminoethanol.
The molecular structure of diphenhydramine citrate can be described as follows:
Diphenhydramine citrate can undergo various chemical reactions, primarily involving:
These reactions are significant for understanding its pharmacokinetics and potential interactions in therapeutic contexts .
Diphenhydramine acts primarily as an inverse agonist at the H1 receptor site.
Diphenhydramine citrate exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceuticals and its bioavailability when administered.
Diphenhydramine citrate has a wide range of scientific and medical applications:
Diphenhydramine, the active pharmaceutical ingredient in diphenhydramine citrate, was first synthesized in 1943 by organic chemist George Rieveschl and his student Fred Huber during research into muscle relaxants at the University of Cincinnati. The compound emerged from systematic structural modifications of synthetic compounds aimed at enhancing therapeutic efficacy while minimizing adverse effects. Parke-Davis (later acquired by Pfizer and subsequently Johnson & Johnson's Kenvue division) licensed the patent and conducted extensive pharmacological testing, leading to its initial approval by the United States Food and Drug Administration (FDA) in 1946 as a prescription antihistamine under the brand name Benadryl [3] [7].
The development of salt forms, including diphenhydramine citrate, followed the original hydrochloride formulation to address formulation challenges and optimize drug delivery. While diphenhydramine hydrochloride dominated early formulations, pharmaceutical scientists systematically investigated alternative salt forms in subsequent decades to enhance stability, reduce hygroscopicity, modify dissolution rates, and improve compatibility with excipients in solid dosage forms. The citrate salt emerged as a pharmaceutically acceptable alternative with distinct physicochemical properties, though it reached commercial markets later than the hydrochloride form [2] [8]. This derivative development exemplifies the pharmaceutical industry's strategy of optimizing bioactive molecules through salt formation to enhance product profiles without altering the fundamental pharmacophore.
Diphenhydramine citrate belongs to the ethanolamine class of H1-antihistamines, characterized by an oxygen atom linking an ethylamino group (dimethylaminoethyl moiety) to a lipophilic diphenylmethyl group. Chemically designated as 2-(diphenylmethoxy)-N,N-dimethylethanamine citrate, it comprises two molecular entities: the diphenhydramine base (C~17~H~21~NO) and citric acid (C~6~H~8~O~7~), forming a stable crystalline salt complex. The citrate salt formation occurs through proton transfer from citric acid's carboxylic acid groups to diphenhydramine's tertiary amine nitrogen, resulting in a positively charged ammonium cation and citrate anion [2] [4] [8].
Table 1: Chemical Characteristics of Diphenhydramine Citrate
Property | Diphenhydramine Citrate | Diphenhydramine Base |
---|---|---|
Chemical Formula | C~17~H~21~NO · C~6~H~8~O~7~ | C~17~H~21~NO |
Molecular Weight | 447.5 g/mol | 255.36 g/mol |
Salt Former | Citric acid | N/A |
Primary Functional Groups | Tertiary amine (protonated), aromatic phenyl groups, carboxylic acids (citrate), hydroxyl (citrate) | Tertiary amine, aromatic phenyl groups |
Ionization State | Ionic salt | Free base |
The formation of a citrate salt profoundly alters the physicochemical properties compared to the free base or hydrochloride salt. Citric acid, a tribasic organic acid, forms a stable crystalline structure with diphenhydramine that typically exhibits lower hygroscopicity than the hydrochloride salt, potentially enhancing long-term stability in humid environments. The citrate moiety also influences the salt's solubility profile, with diphenhydramine citrate demonstrating higher aqueous solubility under alkaline conditions compared to the hydrochloride form. This property is particularly relevant for formulation development, especially for liquid dosage forms where pH-dependent solubility can impact bioavailability [2] [4] [8]. Furthermore, the citrate salt modifies the thermal behavior and melting point, factors critical during manufacturing processes involving heat, such as granulation, drying, and compression.
Diphenhydramine citrate and diphenhydramine hydrochloride represent two distinct salt formulations of the same pharmacologically active base compound. While both deliver identical diphenhydramine cations upon dissolution and absorption, the different anions (citrate vs. chloride) confer distinct physicochemical and biopharmaceutical properties that influence their application in pharmaceutical products [2] [4] [8].
Table 2: Comparative Properties of Diphenhydramine Citrate and Hydrochloride Salts
Property | Diphenhydramine Citrate | Diphenhydramine Hydrochloride |
---|---|---|
Molecular Formula | C~23~H~29~NO~8~ | C~17~H~22~ClNO |
Molecular Weight | 447.5 g/mol | 291.8 g/mol |
Active Moiety Equivalent | 38 mg citrate ≈ 25 mg hydrochloride | 25 mg |
Anion Contribution | Citrate ion (C~6~H~5~O~7~^3-^) | Chloride ion (Cl^-^) |
Solubility Profile | Higher solubility in alkaline pH; influenced by citrate buffer capacity | Higher solubility in acidic pH; typical for amine hydrochlorides |
Hygroscopicity | Generally lower | Moderate to high |
Common Formulations | Primarily solid oral dosage forms (tablets, capsules) | Wide variety: tablets, capsules, liquids, injectables, topicals |
Commercial Examples | Advil PM®, Bayer PM® | Benadryl®, Unisom®, Tylenol PM® |
The most significant pharmacological distinction lies in the mass equivalency required to deliver the same amount of active diphenhydramine base. Due to citrate's larger molecular mass (192.12 g/mol) compared to chloride (35.45 g/mol), a higher mass of diphenhydramine citrate is required to deliver an equivalent dose of the active moiety. Specifically, 38 mg of diphenhydramine citrate provides approximately the same amount of diphenhydramine base as 25 mg of diphenhydramine hydrochloride. This difference arises because the citrate molecule constitutes a larger percentage of the salt's molecular weight [2] [8].
The anions also influence the dissolution kinetics and microenvironmental pH within solid dosage forms. Citrate possesses inherent buffering capacity, potentially modifying the local pH during dissolution and influencing the rate and extent of drug release. This property can be particularly advantageous in formulations designed for modified release or when combined with active ingredients requiring specific pH conditions for stability. The hydrochloride salt, conversely, may create a more acidic microenvironment upon dissolution, potentially affecting stability of acid-labile compounds in combination products [2] [4] [8].
From a formulation perspective, citrate salts generally exhibit lower hygroscopicity than hydrochloride salts. This property can enhance chemical and physical stability during manufacturing, storage, and throughout the product shelf-life, particularly in humid climates. Reduced hygroscopicity minimizes water absorption, which can prevent clumping, degradation, and changes in dissolution profiles over time. The crystalline structure of diphenhydramine citrate may also offer processing advantages in solid dosage form manufacturing, such as improved flow properties or compressibility compared to the hydrochloride form [2] [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0